molecular formula C18H24N2O2 B2897758 N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide CAS No. 862813-84-1

N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide

Cat. No. B2897758
CAS RN: 862813-84-1
M. Wt: 300.402
InChI Key: NLRUNMMEXJYTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide, also known as DMBA-N-oxide, is a synthetic compound that has been used in scientific research for its ability to induce tumors in laboratory animals. This compound is a potent carcinogen and has been used extensively in cancer research to study the mechanisms of tumor formation and progression.

Scientific Research Applications

Fluorescent Probes for Carbonyl Compounds

A study reported the use of a molecular probe for the sensitive detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), offers a method for trace measurement with high sensitivity and specificity, demonstrating its utility in environmental monitoring and analysis (Houdier et al., 2000).

Synthesis of Heterocycles

Research on the reactivity of chloroacetylated β-enamino compounds for the synthesis of heterocycles explored the electrophilic centers in these compounds to form polyfunctionalized heterocyclic compounds. This study contributes to the field of organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications (Braibante et al., 2002).

Antifungal Agents

Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against various fungi species, including Candida and Aspergillus species. This discovery highlights the potential of these compounds in the development of new antifungal therapies (Bardiot et al., 2015).

properties

IUPAC Name

N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-7-12-20(6-2)18(22)17(21)16-13(3)19(4)15-11-9-8-10-14(15)16/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRUNMMEXJYTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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